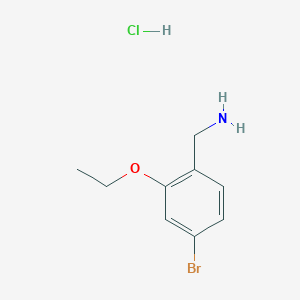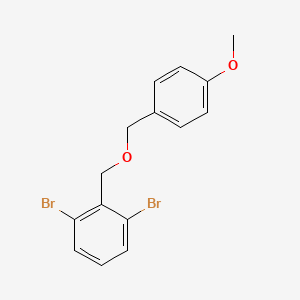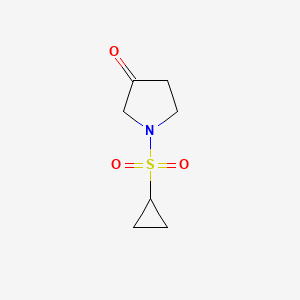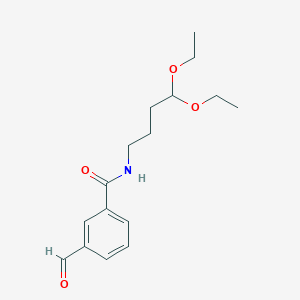![molecular formula C13H19Cl2N3 B1485906 1-[3,5-Dimethyl-1-(2-methylphenyl)-1h-pyrazol-4-yl]methanamine dihydrochloride CAS No. 2108832-00-2](/img/structure/B1485906.png)
1-[3,5-Dimethyl-1-(2-methylphenyl)-1h-pyrazol-4-yl]methanamine dihydrochloride
Overview
Description
This compound, with the CAS No. 2108832-00-2, has a molecular weight of 288.22 and a molecular formula of C13H19Cl2N3 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms. The pyrazole ring is substituted with two methyl groups and one 2-methylphenyl group .Scientific Research Applications
Antipsychotic Potential
The compound's derivatives have been evaluated for their antipsychotic-like profile in behavioral animal tests. Interestingly, these compounds do not interact with dopamine receptors like clinically available antipsychotic agents. This suggests a novel mechanism of action, potentially offering an alternative to existing antipsychotic drugs with different side effect profiles (Wise et al., 1987).
Antibacterial and Anticancer Agents
Several pyrazole derivatives, incorporating the structural motif of 1-[3,5-Dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]methanamine, have been synthesized and tested for their antibacterial and anticancer activities. These studies indicate that some of these derivatives exhibit higher anticancer activity than reference drugs, and possess good to excellent antimicrobial activity, highlighting their potential in developing new therapeutic agents (Hafez et al., 2016).
Corrosion Inhibition
Compounds related to 1-[3,5-Dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]methanamine dihydrochloride have been studied for their inhibitory effects on corrosion of metals in acidic media. These studies reveal that such compounds can serve as efficient corrosion inhibitors, with inhibition efficiencies that increase with the concentration of the inhibitor. This application is critical in industrial processes and the protection of metal infrastructure (Chetouani et al., 2005).
Antimicrobial and Antioxidant Activities
Research into the synthesis of tri-substituted pyrazoles, potentially related to the compound of interest, has shown that these synthesized compounds display moderate antimicrobial activity against a range of bacteria and moderate antioxidant activities. This suggests their potential use in treating bacterial infections and as antioxidants in various applications (Golea Lynda, 2021).
Theoretical and Computational Studies
Density Functional Theory (DFT) studies on bipyrazole derivatives, related to the chemical structure , have been conducted to evaluate their potential activity as corrosion inhibitors. These studies provide insight into the molecular properties that contribute to their efficiency as inhibitors, aiding in the design of more effective compounds (Wang et al., 2006).
Mechanism of Action
Target of Action
Pyrazole derivatives are known for their diverse pharmacological effects . They have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It is known that pyrazole derivatives can interact with their targets and cause changes in cellular processes . The specific interactions and resulting changes would depend on the specific targets and the biochemical context within which the compound is acting.
Biochemical Pathways
Given the broad range of biological activities associated with pyrazole derivatives, it can be inferred that multiple pathways could potentially be affected .
Result of Action
Based on the known biological activities of pyrazole derivatives, it can be inferred that the compound could potentially have a range of effects at the molecular and cellular level .
properties
IUPAC Name |
[3,5-dimethyl-1-(2-methylphenyl)pyrazol-4-yl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.2ClH/c1-9-6-4-5-7-13(9)16-11(3)12(8-14)10(2)15-16;;/h4-7H,8,14H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJZCEQQFHMMSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(C(=N2)C)CN)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(3R,4S)-4-fluoro-N-[(oxolan-2-yl)methyl]oxolan-3-amine](/img/structure/B1485830.png)

![2-ethyl-1-[(1-fluorocyclopentyl)methyl]-1H-imidazole](/img/structure/B1485834.png)

![1-[6-(Thiophen-2-yl)pyrimidin-4-yl]azetidin-3-ol](/img/structure/B1485838.png)
![1-[(4-Ethylpiperidin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485839.png)

![2-Phenyl-N-[1-(4-piperidinyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B1485841.png)
![1-[(1R,2R)-2-fluorocyclohexyl]-1,4-diazepane](/img/structure/B1485845.png)
![1-[(3R,4S)-4-fluorooxolan-3-yl]-1,4-diazepane](/img/structure/B1485846.png)